

YU142670: A Comparative Analysis with PI3K Modulators in Phosphoinositide Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YU142670

Cat. No.: B1683525

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This guide provides a comparative analysis of **YU142670**, a selective inhibitor of the inositol 5-phosphatase OCRL, against known modulators of the phosphoinositide 3-kinase (PI3K) pathway. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and functional effects, supported by experimental data.

YU142670 has been identified as a selective inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) and INPP5B, which are 5-phosphatases that hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).^{[1][2]} Inhibition of OCRL by **YU142670** leads to an accumulation of PI(4,5)P₂, impacting various cellular processes, including actin cytoskeleton organization and membrane trafficking.^{[1][2]}

Given that both OCRL and PI3K are key enzymes in the phosphoinositide signaling pathway, this guide will compare **YU142670** with a well-characterized PI3K inhibitor, GSK1059615, and a PI3K activator, 740-Y-P. Understanding the contrasting effects of inhibiting a 5-phosphatase versus modulating PI3K activity can provide valuable insights for research targeting this critical signaling network.

Quantitative Data Summary

The following tables summarize the key quantitative data for **YU142670** and the selected PI3K modulators.

Table 1: Inhibitor Potency

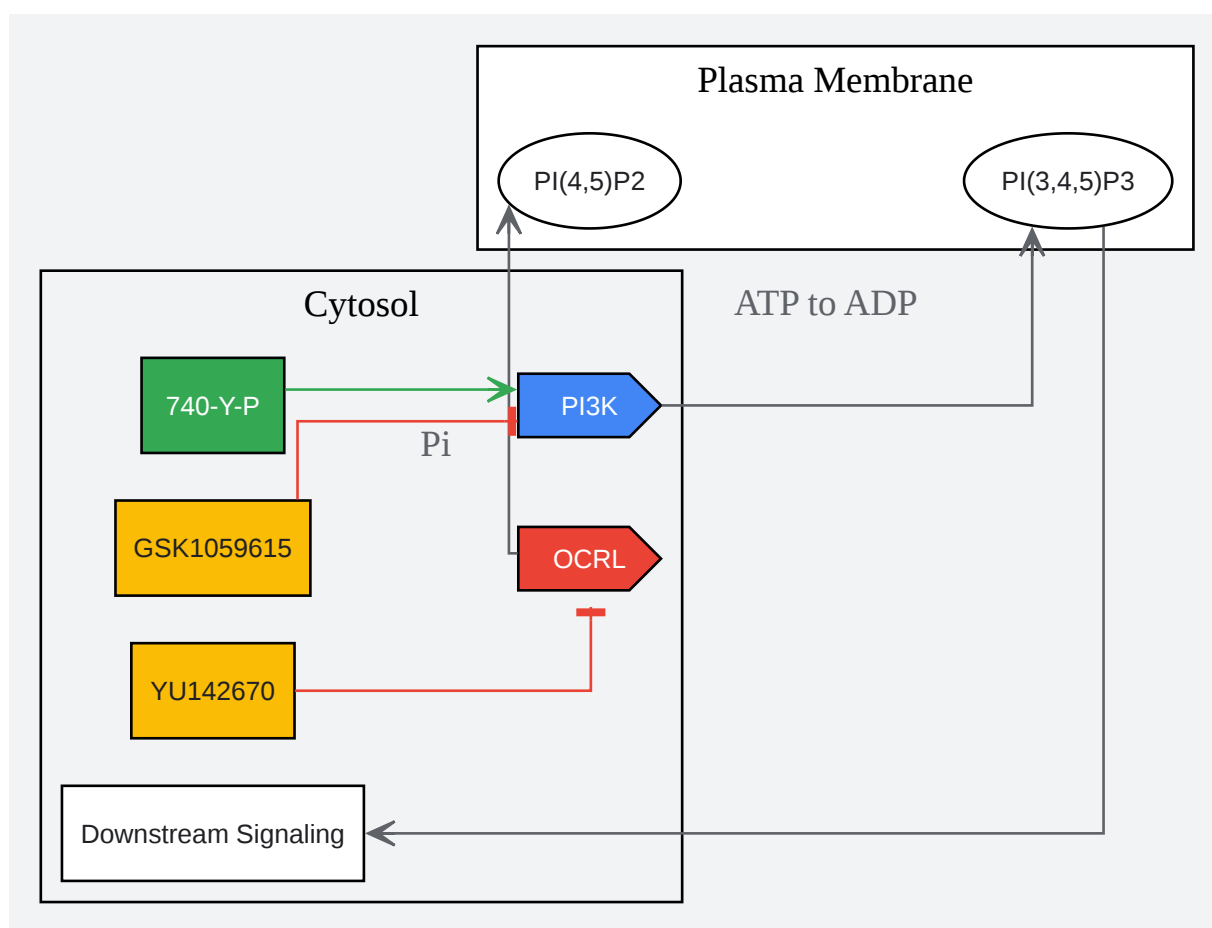
Compound	Target	Assay Type	IC50	Reference
YU142670	OCRL	Malachite green assay	0.71 μ M	[2]
YU142670	INPP5B	Malachite green assay	1.78 μ M	[2]
GSK1059615	PI3K α	Cell-free assay	0.4 nM	[3]
GSK1059615	PI3K β	Cell-free assay	0.6 nM	[3]
GSK1059615	PI3K δ	Cell-free assay	2 nM	[3]
GSK1059615	PI3K γ	Cell-free assay	5 nM	[3]
GSK1059615	mTOR	Cell-free assay	12 nM	[3]

Table 2: Activator Effective Concentration

Compound	Target	Cell Line	Effective Concentration	Effect	Reference
740-Y-P	PI3K	Human melanoma MNT-1 cells	20 μ M	Reduced number of M6PR-positive vacuoles	[4][5]

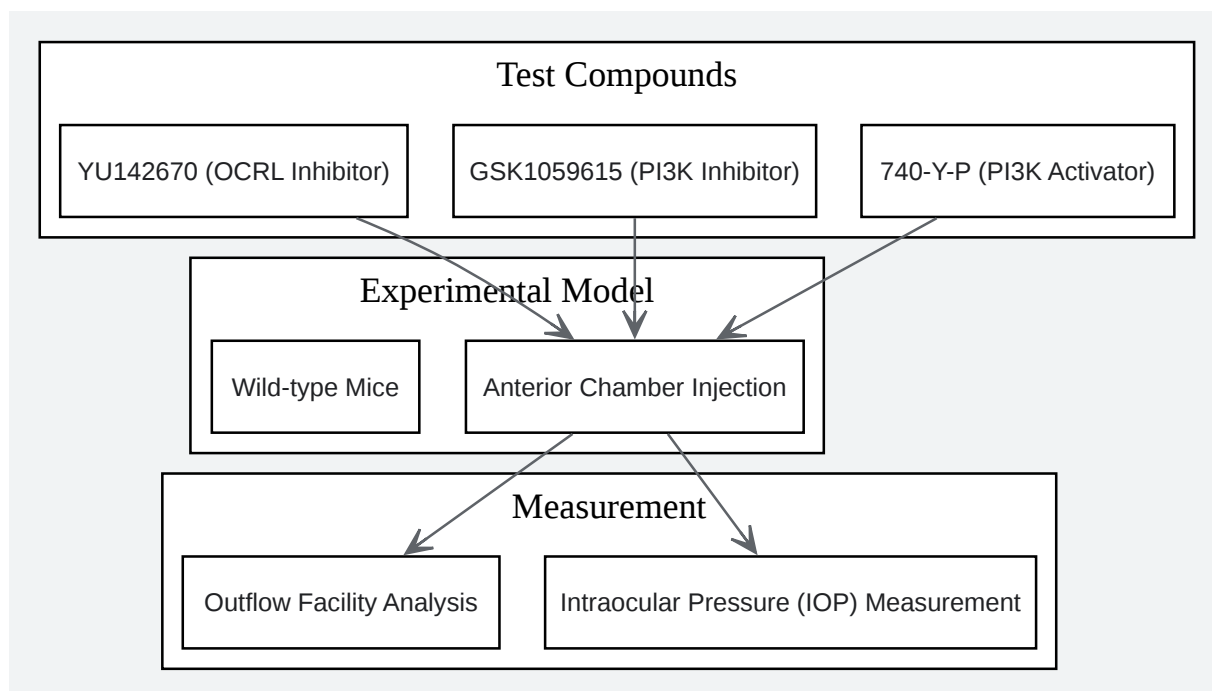
Signaling Pathway Diagrams

To visualize the points of intervention of **YU142670** and the PI3K modulators, the following diagrams illustrate the phosphoinositide signaling pathway.



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Caption: Interplay of OCRL and PI3K in phosphoinositide metabolism.



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Caption: Workflow for evaluating compound effects on eye pressure.

Experimental Protocols

Inhibition of OCRL and INPP5B Activity (Malachite Green Assay)

This protocol is adapted from the methodology used to determine the IC₅₀ values of **YU142670**.^[2]

- Reagents:
 - Purified OCRL or INPP5B enzyme.
 - diC16 PI(4,5)P2 substrate.
 - **YU142670** at various concentrations.
 - Malachite green reagent.

- Assay buffer.
- Procedure:
 1. Prepare a reaction mixture containing the purified enzyme and assay buffer.
 2. Add varying concentrations of **YU142670** to the reaction mixture and incubate.
 3. Initiate the enzymatic reaction by adding the diC16 PI(4,5)P2 substrate.
 4. Incubate the reaction at the optimal temperature for a defined period.
 5. Stop the reaction and add the malachite green reagent to detect the amount of free phosphate released.
 6. Measure the absorbance at the appropriate wavelength.
 7. Calculate the percentage of inhibition at each concentration of **YU142670** and determine the IC50 value by fitting the data to a dose-response curve.

PI3K Inhibition Assay (HTRF)

This protocol is based on the methodology for determining the inhibitory activity of GSK1059615.[3]

- Reagents:
 - Purified PI3K isoforms (α , β , γ , δ).
 - GSK1059615 at various concentrations.
 - PIP2 substrate.
 - ATP.
 - HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.
 - Assay buffer.

- Procedure:
 1. Add serially diluted GSK1059615 to a 384-well plate.
 2. Add the PI3K enzyme in reaction buffer and pre-incubate.
 3. Initiate the reaction by adding a solution of PIP2 and ATP.
 4. Incubate the plate at room temperature.
 5. Quench the reaction by adding a stop solution.
 6. Add the HTRF detection solution.
 7. Read the plate on an HTRF-compatible reader.
 8. Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Mouse Model of Intraocular Pressure

This protocol describes a general method for assessing the effects of compounds on aqueous outflow facility and intraocular pressure (IOP) in mice.

- Animals:
 - Wild-type mice.
- Procedure:
 1. Anesthetize the mice.
 2. Inject a defined volume and concentration of the test compound (e.g., **YU142670**, GSK1059615, or 740-Y-P) into the anterior chamber of one eye. The contralateral eye can serve as a control.
 3. After a specific incubation period, measure the intraocular pressure using a tonometer.
 4. For outflow facility measurement, enucleate the eyes and perform perfusion analysis.

5. Compare the outflow facility and IOP between the treated and control eyes.

Conclusion

YU142670, as a selective OCRL inhibitor, and PI3K modulators like GSK1059615 and 740-Y-P, offer distinct tools to probe the complexities of phosphoinositide signaling. While **YU142670** elevates PI(4,5)P2 levels by preventing its degradation, PI3K modulators act on the phosphorylation of PI(4,5)P2 to PI(3,4,5)P3. The provided data and protocols serve as a foundational guide for researchers designing experiments to dissect the roles of these key signaling nodes in various physiological and pathological processes.

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